Home > Products > Screening Compounds P137303 > N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine - 2097857-61-7

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine

Catalog Number: EVT-3048211
CAS Number: 2097857-61-7
Molecular Formula: C17H17FN4O
Molecular Weight: 312.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW 2992)

    Compound Description: Afatinib (BIBW 2992) is an orally active, irreversible tyrosine kinase inhibitor. It acts by targeting epidermal growth factor receptors (EGFR), including ErbB1, ErbB2, and ErbB4. Afatinib is clinically used for treating non-small cell lung cancer (NSCLC) harboring EGFR mutations. []

    Relevance: While structurally distinct from the main compound, Afatinib is included due to its shared quinazoline core structure. The optimization of Afatinib's synthesis, particularly the use of (S)-tetrahydrofuran-3-ol, could be relevant for exploring synthetic strategies for the main compound. [] The presence of a fluorine atom in Afatinib's structure further emphasizes the significance of fluorine substitution in medicinal chemistry, which is also observed in the main compound. [] This shared structural feature highlights the potential importance of fluorine substitution in modulating pharmacological properties, making Afatinib a relevant compound for comparison in this context. []

RO3201195

    Compound Description: RO3201195 is an orally bioavailable and highly selective inhibitor of p38 MAP kinase. It demonstrates excellent drug-like properties and advanced to Phase I clinical trials. []

    Relevance: RO3201195 shares a significant structural similarity with the main compound, N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, in incorporating a 4-fluorophenyl moiety. This structural motif is present in both compounds, suggesting a potential role in their respective biological activities. []

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine Analogues

    Compound Description: These analogues are structurally constrained 3,6-disubstituted piperidine derivatives. The research aimed to understand their interaction with monoamine transporters (DAT, SERT, NET) and explore their potential as high-affinity DAT inhibitors. []

    Relevance: These analogues, particularly compound S,S-(-)-19a, share a 4-fluorobenzyl substructure with the main compound. The exploration of substitutions on this phenyl ring and their impact on DAT activity provides insights potentially applicable to understanding the structure-activity relationship of the main compound. [] Although the core structures differ, the shared 4-fluorobenzyl moiety and the focus on DAT interaction highlight the relevance of these analogues to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine. []

    Compound Description: These compounds were designed as potential irreversible ligands for the dopamine transporter (DAT). The azido and isothiocyanato groups were incorporated for their potential to form covalent bonds with the target, enabling the identification of DAT binding domains. []

    Relevance: The utilization of a bis(4-fluorophenyl)amine moiety in these compounds is particularly relevant to the main compound. This shared structural feature, coupled with the investigation into DAT interactions, provides valuable insights for exploring the structure-activity relationship of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, especially regarding potential interactions with DAT. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

    Compound Description: This compound represents a new spirocyclic propionamide derivative synthesized through a novel route involving N-arylation of pyrazolone and subsequent modifications. []

    Relevance: This compound, alongside N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, belongs to a group of compounds characterized by the presence of a 4-fluorophenyl group. This shared structural element, often incorporated to modulate lipophilicity and metabolic stability, suggests a potential connection in their pharmacological profiles. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds, incorporating fluorine into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, was synthesized to investigate their bactericidal activities. These compounds exhibited enhanced bactericidal properties compared to their non-fluorinated counterparts, demonstrating the impact of fluorine substitution. []

    Relevance: The inclusion of a 4-fluorophenyl group in these compounds is a key structural link to the main compound. This shared structural element suggests a potential for similar pharmacological activity or target specificity. [] The study's findings on the influence of fluorine substitution on biological activity could provide valuable insights for understanding the properties of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine. []

8-(3-Chloro-4-fluorophenyl)aminocaffeine

    Compound Description: This compound is a novel caffeine derivative synthesized through a nucleophilic substitution reaction on 8-fluorocaffeine. []

    Relevance: 8-(3-Chloro-4-fluorophenyl)aminocaffeine is structurally related to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine due to the presence of a 4-fluorophenyl moiety in both structures. [] This shared feature highlights the recurrence of this specific substitution pattern in medicinal chemistry and its potential relevance to the biological activity of both compounds.

    Compound Description: This series of compounds was designed and synthesized based on a four-component pharmacophoric model as potential anticonvulsant agents. The research focused on exploring the structural requirements within this class for anticonvulsant activity, particularly against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizures. []

    Relevance: This compound class shares the "N-(substituted phenyl azetidin-1-yl)acetamide" core structure with N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine. Specifically, both compounds feature an azetidine ring linked to a phenyl group, which is further substituted with an acetamide moiety. [] This structural similarity makes these compounds relevant for comparison and understanding the structure-activity relationship of the main compound.

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

    Compound Description: This compound, synthesized via the reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, exhibited good antitumor activity against the Hela cell line (IC50 = 0.122 μmol/mL). []

    Relevance: This compound shares the 2-fluorophenyl substructure with N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine. The presence of a fluorine atom on the phenyl ring is noteworthy, as it could impact the molecule's lipophilicity and metabolic stability, ultimately influencing its biological activity. [] Although the core structures differ, this shared feature suggests potential similarities in their pharmacological profiles.

3-Chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl Azetidin-2-one Derivatives

    Compound Description: This series of compounds was synthesized through a photochemical reaction involving a 3-chloro-4-phenyl-1-{4-[phenyldiazenyl]phenyl}azetidin-2-one intermediate. These compounds demonstrated potent anti-inflammatory effects compared to indomethacin. []

    Relevance: The presence of the azetidin-2-one ring system in these derivatives is a key structural connection to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, which also contains an azetidine ring within its structure. [] Although the core structures and substitution patterns differ, this shared ring system suggests a potential for overlapping pharmacological properties or target specificity.

3-bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5- (trifluoromethyl)benzamide Fumarate

    Compound Description: This compound and its crystalline forms are relevant for their potential in treating gastrointestinal disorders. []

    Relevance: This compound is structurally similar to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine as both contain a 4-fluorophenyl substituent attached to an azetidine ring. [] This shared structural motif suggests a potential for similar interactions with biological targets, making it a relevant compound for comparison and understanding the structure-activity relationships of the main compound.

trans-(3R,4R)-3-Acetoxy-4-aryl-1-(chrysen-6-yl)azetidin-2-ones

    Compound Description: These enantiomerically pure trans-β-lactams, characterized by a polycyclic aromatic substituent at N(1) of the azetidine ring, were synthesized using (+)-car-3-ene as a chiral auxiliary. []

    Relevance: The presence of the azetidin-2-one ring in these compounds connects them structurally to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine. Despite differences in the core structures, the shared azetidin-2-one moiety suggests these compounds might offer insights into potential biological activities or synthetic strategies for the main compound. []

3-Chloro-4-(2-chloro-substituted quinolin-3-yl)-1-(substituted phenylamino)azetidin-2-ones

    Compound Description: This series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives was synthesized and evaluated for antimicrobial activity. These compounds showed promising results against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential as antimicrobial agents. []

    Relevance: These derivatives share a common structural motif with N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine: an azetidin-2-one ring linked to a substituted phenyl group. [] This structural similarity suggests a potential for similar reactivity or biological activity profiles between these compounds and the main compound.

N-((5-(4-bromo-2-fluorophenyl)-2H-1,2,4-triazol-3-yl)methyl)-N-isobutyl-2-methyl-propyl-1-amine

    Compound Description: This substituted triazole compound was synthesized as a template for generating diverse compound libraries. The compound is structurally characterized by a triazole ring substituted with a 4-bromo-2-fluorophenyl group. []

    Relevance: Similar to N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, this compound incorporates a fluorine atom on the phenyl ring, specifically at the ortho position relative to the point of attachment to the core structure. [] This shared structural feature, often introduced to modulate metabolic stability and binding affinity, suggests a potential for these compounds to exhibit comparable pharmacological properties.

7-(3-substituted-azetidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids

    Compound Description: These quinolone derivatives, containing a 3-substituted azetidine ring, were studied for their quantitative structure-activity relationships (QSAR) against gram-negative and gram-positive bacteria. The research aimed to identify structural features that influence antibacterial activity. []

    Relevance: The presence of the azetidine ring, a prominent feature in N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, connects these compounds structurally. [] Although the core structures differ significantly, the shared azetidine ring and the study's focus on QSAR make these compounds relevant for understanding the potential antibacterial activity and structure-activity relationships of the main compound.

N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine (JNJ-37822681)

    Compound Description: JNJ-37822681 is a fast-dissociating dopamine D2 receptor antagonist with potential applications in treating schizophrenia and bipolar disorder. It displays high selectivity for D2 receptors over other receptors implicated in unwanted effects. []

    Relevance: Both JNJ-37822681 and N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine share a pyridazin-3-amine core structure. This structural similarity, coupled with JNJ-37822681's potent and selective activity at dopamine receptors, highlights the potential for the main compound to exhibit similar pharmacological properties or target interactions. []

Properties

CAS Number

2097857-61-7

Product Name

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone

Molecular Formula

C17H17FN4O

Molecular Weight

312.348

InChI

InChI=1S/C17H17FN4O/c18-13-5-3-12(4-6-13)17(7-8-17)16(23)22-10-14(11-22)20-15-2-1-9-19-21-15/h1-6,9,14H,7-8,10-11H2,(H,20,21)

InChI Key

ABSMCEZNRAJLGH-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.